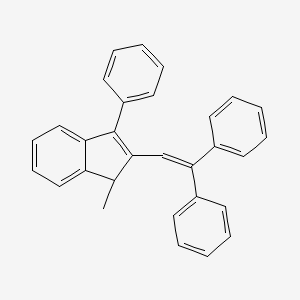
2,3,6-Pyridinetricarboxylic acid, 4,5-dichloro-, triethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,6-Pyridinetricarboxylic acid, 4,5-dichloro-, triethyl ester is an organic compound with the molecular formula C14H15Cl2NO6 and a molecular weight of 364.178 . This compound is a derivative of pyridine, a basic heterocyclic organic compound, and is characterized by the presence of three carboxylic acid groups and two chlorine atoms attached to the pyridine ring .
Chemical Reactions Analysis
2,3,6-Pyridinetricarboxylic acid, 4,5-dichloro-, triethyl ester can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can lead to the formation of alcohols or amines.
Substitution: The chlorine atoms can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2,3,6-Pyridinetricarboxylic acid, 4,5-dichloro-, triethyl ester has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,3,6-Pyridinetricarboxylic acid, 4,5-dichloro-, triethyl ester involves its interaction with molecular targets, such as enzymes or receptors, leading to specific biological effects. The exact pathways and targets are still under investigation, but it is believed that the compound’s structure allows it to interact with various biomolecules, influencing their function .
Comparison with Similar Compounds
2,3,6-Pyridinetricarboxylic acid, 4,5-dichloro-, triethyl ester can be compared with other pyridinetricarboxylic acid derivatives, such as:
- 2,3,4-Pyridinetricarboxylic acid
- 2,3,5-Pyridinetricarboxylic acid
- Berberonic acid (2,4,5-Pyridinetricarboxylic acid)
- Collidinic acid (2,4,6-Pyridinetricarboxylic acid)
- 3,4,5-Pyridinetricarboxylic acid
The uniqueness of this compound lies in the specific arrangement of its functional groups, which can lead to distinct chemical and biological properties compared to its isomers .
Properties
CAS No. |
674283-37-5 |
|---|---|
Molecular Formula |
C14H15Cl2NO6 |
Molecular Weight |
364.2 g/mol |
IUPAC Name |
triethyl 4,5-dichloropyridine-2,3,6-tricarboxylate |
InChI |
InChI=1S/C14H15Cl2NO6/c1-4-21-12(18)7-8(15)9(16)11(14(20)23-6-3)17-10(7)13(19)22-5-2/h4-6H2,1-3H3 |
InChI Key |
KVQAPFSCWANPCH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(N=C1C(=O)OCC)C(=O)OCC)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Pyridine, 2,2'-[1,3-propanediylbis(2H-tetrazole-2,5-diyl)]bis-](/img/structure/B12531341.png)
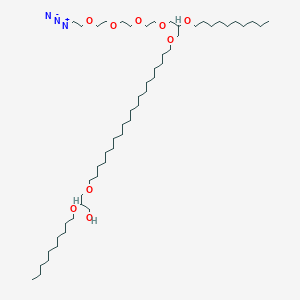
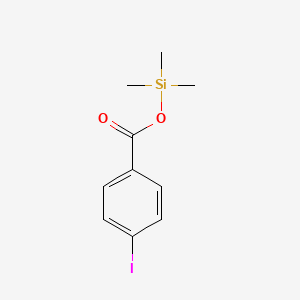
![[2-Amino-6-[(4-fluorophenyl)methylamino]pyridin-3-yl]-ethylcarbamic acid;2-phenylacetic acid](/img/structure/B12531360.png)
![({2-[6-(Cyclooctylamino)-9H-purin-9-yl]ethoxy}methyl)phosphonic acid](/img/structure/B12531364.png)
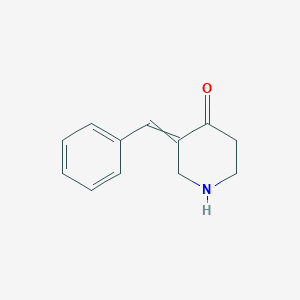
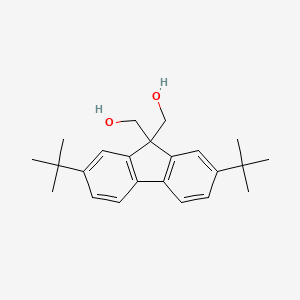
![N~2~-[(2-Amino-3-methoxyphenyl)methyl]norvalinamide](/img/structure/B12531378.png)


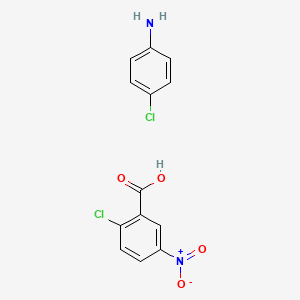
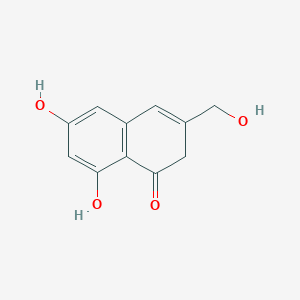
![1H-Pyrazolo[3,4-d]thiazol-5-amine, 1,3-diphenyl-](/img/structure/B12531426.png)
